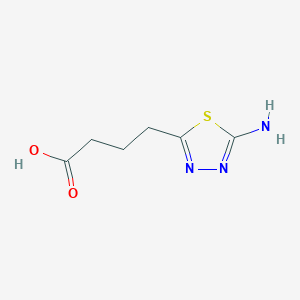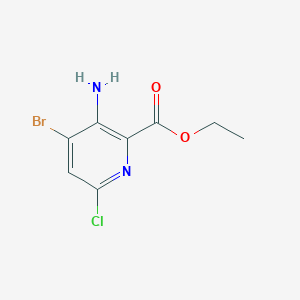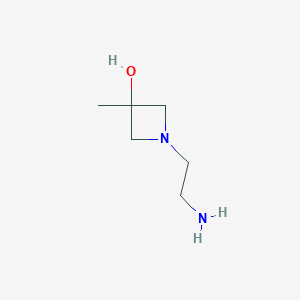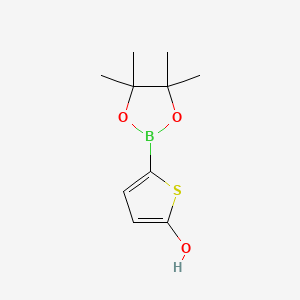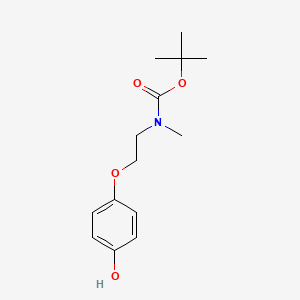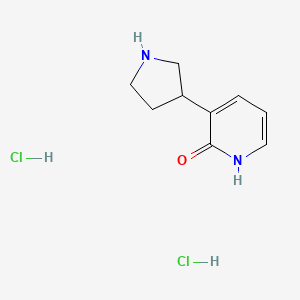
Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with two methyl groups and a hydroxyacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate typically involves the esterification of 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-(4,4-dimethylcyclohexyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4,4-dimethylcyclohexyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxyacetate moiety can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclohexyl ring provides structural stability and influences the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Methyl 2-(4,4-dimethylcyclohexyl)-2-oxoacetate: Similar structure but with a ketone group instead of a hydroxy group.
Methyl 2-(4,4-dimethylcyclohexyl)-2-aminoacetate: Contains an amino group instead of a hydroxy group.
Uniqueness: Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate is unique due to its specific combination of a hydroxyacetate moiety and a dimethyl-substituted cyclohexyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H20O3 |
|---|---|
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H20O3/c1-11(2)6-4-8(5-7-11)9(12)10(13)14-3/h8-9,12H,4-7H2,1-3H3 |
Clave InChI |
CUEDYSVKMGQVSH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)C(C(=O)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


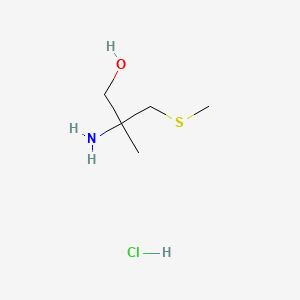
![N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide](/img/structure/B15314221.png)

![5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride](/img/structure/B15314234.png)
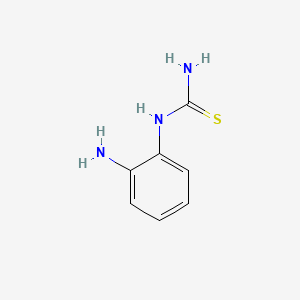
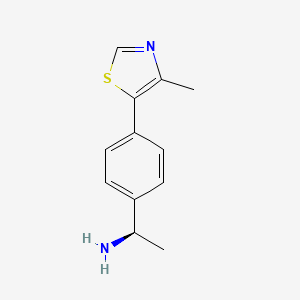

![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
